molecular formula C20H31N3O3 B14788883 (S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate

(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate

Cat. No.: B14788883
M. Wt: 361.5 g/mol
InChI Key: QOSMMJONJMTRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl carboxylate group at the 1-position and a substituted amide at the 3-position of the piperidine ring. Such compounds are often explored as peptide mimetics or enzyme inhibitors due to their ability to mimic natural substrates while offering enhanced metabolic stability .

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

benzyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3

InChI Key

QOSMMJONJMTRSE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate can be achieved through several methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively . Another method involves the asymmetric synthesis of chiral amines using immobilized ω-transaminases, which can provide high yields and enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic methodologies due to their efficiency and sustainability. The use of immobilized enzymes, such as ω-transaminases, allows for the large-scale production of chiral amines with high enantioselectivity .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways:

Conditions :

  • Basic Hydrolysis : 1 M NaOH in THF/H₂O (1:1), 50°C, 6–8 hours.

  • Acidic Hydrolysis : 6 M HCl, reflux, 12 hours .

Outcome :

  • Removal of the benzyl group generates a free carboxylic acid, enhancing water solubility for downstream biological testing .

Amide Bond Reactivity

The tertiary amide linkage exhibits stability under physiological conditions but can be selectively modified:

Nucleophilic Acyl Substitution

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride converts the amide to a reactive acyl chloride intermediate, enabling coupling with amines or alcohols .

Example :

  • Reaction with tert-butyl piperidin-4-ylcarbamate (CDI, DIPEA/DMF) forms urea derivatives .

Reductive Amination

Conditions : Sodium cyanoborohydride (NaBH₃CN), pH 4–5, methanol, 24 hours .
Application : Introduces alkyl or aryl groups at the amino site to modulate target affinity .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation reactions:

Alkylation :

  • Reagents : 1,3-Dibromopropane, NaH, DMF, 0°C → RT .

  • Product : Quaternary ammonium salts with extended alkyl chains for improved membrane permeability .

Acylation :

  • Reagents : Acetyl chloride, DIPEA, CH₂Cl₂, 0°C → RT .

  • Outcome : N-acetyl derivatives for probing steric effects in receptor binding .

Benzyl Group Hydrogenolysis

Catalytic hydrogenation removes the benzyl protecting group:
Conditions :

  • 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 4–6 hours .

  • Quantitative yield of the deprotected piperidine-1-carboxylic acid.

Suzuki-Miyaura Coupling

While not directly reported for this compound, analogous piperidine-boronate esters undergo cross-coupling:

Hypothetical Pathway :

  • Borylation : Convert the benzyl ester to a boronate ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) .

  • Coupling : React with aryl halides (e.g., 3-bromoaniline) under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

Potential Applications : Synthesis of biaryl derivatives for structure-activity relationship (SAR) studies .

Stereochemical Considerations

The (S) and (R) configurations at the piperidine and amino acid centers, respectively, influence reaction kinetics:

  • Epimerization Risk : Basic conditions (>pH 9) may racemize the amino acid chiral center.

  • Mitigation Strategy : Use mild acidic conditions (pH 4–6) for amide modifications .

Pharmacological Modifications

Reaction products have been screened for bioactivity:

  • NLRP3 Inflammasome Inhibition : Derivatives with extended alkyl chains (e.g., compound 6 in ) show 35–40% pyroptosis inhibition at 10 µM .

  • IL-1β Suppression : Acetylated variants reduce IL-1β release by 18–21% in macrophages .

Scientific Research Applications

(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The amine and amide groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Positional Isomerism in Piperidine Derivatives

Key Compound: Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate ()

  • Structural Difference : The amide substituent is located at the 2-position of the piperidine ring instead of the 3-position.
  • Implications : Positional isomerism can alter binding affinities in target proteins. For example, a 3-substituted piperidine may better accommodate steric bulk in enzyme active sites compared to 2-substituted analogs .

Variations in N-Substituents

Key Compound: Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate ()

  • Structural Difference: The N-ethyl group in the target compound is replaced with an N-cyclopropyl moiety, and the amino acid side chain is shorter (propanamide vs. 3-methylbutanamide).
  • Steric Effects: The smaller propanamide side chain may reduce steric hindrance, favoring interactions with flat binding pockets .

Functional Group Modifications

Key Compounds :

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (): Features a hydroxymethyl group instead of the amide.
  • (S)-Benzyl 3-formylpiperidine-1-carboxylate (): Substituted with a formyl group.
  • Implications :
    • Hydroxymethyl and formyl groups introduce hydrogen-bonding or electrophilic reactivity, diverging from the amide’s hydrogen-bonding and chiral recognition properties .

Aromatic and Bulky Substituents

Key Compound : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide ()

  • Structural Difference : Incorporates a benzodiazol group and iodophenyl substituent.

Trifluoromethoxy Modifications

Key Compound : tert-Butyl (S)-3-((3-(trifluoromethoxy)benzyl)oxy)piperidine-1-carboxylate ()

  • Structural Difference : Contains a trifluoromethoxybenzyloxy group.
  • Implications : The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, which could increase binding affinity in electron-deficient environments .

Comparative Data Table

Compound Name Substituent Position Key Functional Groups Molecular Weight Biological Relevance
(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate 3 Amide, N-ethyl, 3-methylbutanamide ~400 (estimated) Peptide mimetic, enzyme inhibitor
Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate 2 Amide, N-ethyl, 3-methylbutanamide ~400 (estimated) Positional isomer for SAR studies
Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate 3 Amide, N-cyclopropyl, propanamide 359.46 Enhanced lipophilicity
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate 3 Hydroxymethyl ~265 (estimated) Hydrogen-bond donor
4-(4-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide 4 Benzodiazol, iodophenyl ~550 (estimated) Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-benzyl piperidine carboxylate derivatives, and how are stereochemical outcomes controlled?

  • Methodology : A common approach involves coupling allylic acetates with benzyl piperazine-1-carboxylate under iridium catalysis in DMF at 50°C. For example, compounds like Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate are synthesized with yields up to 91% and enantiomeric excess (ee) values of 93–94% via SFC analysis . Stereocontrol is achieved using chiral ligands or resolved intermediates.
  • Key Considerations : Monitor reaction progress via TLC (e.g., heptane:isopropyl acetate solvent systems) and confirm ee using SFC or chiral HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound and its analogs?

  • Methodology :

  • 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments to verify substituent positions (e.g., piperidine ring protons at δ 1.4–3.5 ppm) .
  • HRMS/FTIR : Confirm molecular weight (e.g., HRMS m/z calculated for C₁₈H₂₅N₃O₃: 355.1896) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Optical Rotation : Measure [α]D values (e.g., +19.4° in methanol) to confirm enantiopurity .

Q. How should this compound be stored to maintain stability during experiments?

  • Protocol : Store in sealed containers under inert gas (e.g., N₂) at –20°C in dark, dry conditions. Avoid exposure to oxidizers or moisture, which may hydrolyze the benzyl ester or carbamate groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) across synthetic batches?

  • Troubleshooting :

  • Catalyst Loading : Optimize iridium catalyst and ligand ratios (e.g., 2–5 mol%) to minimize racemization .
  • Temperature Control : Ensure precise temperature maintenance (e.g., ±1°C at 50°C) to avoid side reactions .
  • Purification : Use gradient flash chromatography (e.g., SiO₂ with heptane:isopropyl acetate 20:1 → 5:1) to remove diastereomers .
    • Validation : Cross-validate ee using orthogonal methods (SFC vs. NMR chiral shift reagents) .

Q. What strategies are effective for determining absolute stereochemistry when crystallographic data is ambiguous?

  • Methodology :

  • X-ray Crystallography : Refine structures using SHELXL (e.g., SHELX-76 derivatives) with high-resolution data (>1.0 Å). For low-resolution data, apply restraints for chiral centers .
  • Chemical Correlation : Compare synthetic intermediates with known configurations (e.g., (R)-2-amino-N-ethyl-3-methylbutanamide) via Mosher ester analysis .

Q. How can researchers mitigate decomposition during long-term kinetic studies?

  • Approach :

  • Stability Assays : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) with HPLC monitoring .
  • Formulation : Use stabilizing excipients (e.g., cyclodextrins) in solution studies or lyophilize the compound for dry-state storage .

Data Contradiction Analysis

Q. How should conflicting NMR data between synthetic batches be addressed?

  • Root Cause Analysis :

  • Solvent Artifacts : Ensure deuterated solvents are dry and free from contaminants (e.g., residual DMF shifts NH protons) .
  • Dynamic Effects : Variable temperature NMR (e.g., –40°C to 25°C) can resolve conformational exchange broadening in piperidine rings .
    • Resolution : Re-synthesize the compound using ultra-pure reagents and validate with 2D NMR (COSY, HSQC) .

Q. What experimental controls are essential when comparing bioactivity data across analogs?

  • Controls :

  • Internal Standards : Include a reference compound (e.g., benzyl piperidine-1-carboxylate) in each assay to normalize activity .
  • Batch Consistency : Ensure all analogs are synthesized and purified under identical conditions (e.g., same catalyst lot, chromatography matrix) .

Tables for Key Data

Property Typical Value Method Reference
Enantiomeric Excess (ee)93–94%SFC
Melting PointNot reported (likely oil at RT)Visual observation
Optical Rotation ([α]D²⁸)+19.4° (c = 2.0, methanol)Polarimetry
Stability in Solution≤7 days at 4°C (DMF)HPLC degradation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.